molecular formula C20H17N5O3S2 B2667958 methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886939-49-7

methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2667958
CAS RN: 886939-49-7
M. Wt: 439.51
InChI Key: ZPOYUVZTHKRBKI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring, a thiophene ring, and a 1,2,4-triazole ring . These rings are common in many biologically active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrrole, thiophene, and 1,2,4-triazole rings would contribute to the compound’s aromaticity and potentially its reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The synthesis and functionalization of heterocyclic compounds are critical areas of research due to their applications in drug development and material science. For example, studies on the synthesis of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones from compounds structurally related to the query compound have shown promising routes for developing fused heterocyclic systems, which are pivotal in pharmaceuticals and agrochemicals (Selič & Stanovnik, 1997). Similarly, the use of reagents for the preparation of heterocyclic systems like pyrimidinones and triazolopyrimidinones highlights the versatility of these compounds in synthesizing complex heterocycles (Toplak et al., 1999).

Pharmacological Activities

The pharmacological potential of compounds containing triazole and thiophene moieties, similar to the query compound, has been explored in various studies. For instance, thiazolidinones and Mannich bases derived from amino-triazole compounds have been evaluated for their antimicrobial and antitubercular activities, suggesting the potential for these structures in developing new therapeutic agents (Dave et al., 2007). Additionally, asymmetric bis(triazole Schiff-base)s bearing functionalized side chains have been synthesized and assessed for their antitumor activity, demonstrating the importance of these compounds in medicinal chemistry (Hu et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it’s used. Compounds containing pyrrole, thiophene, and 1,2,4-triazole rings are often biologically active and can interact with various enzymes and receptors .

Future Directions

The potential future directions for research on this compound would depend on its exact structure and properties. Compounds containing pyrrole, thiophene, and 1,2,4-triazole rings are often studied for their potential uses in pharmaceuticals and other areas of chemistry .

properties

IUPAC Name

methyl 4-[[2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-28-19(27)14-6-8-15(9-7-14)21-17(26)13-30-20-23-22-18(16-5-4-12-29-16)25(20)24-10-2-3-11-24/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOYUVZTHKRBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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